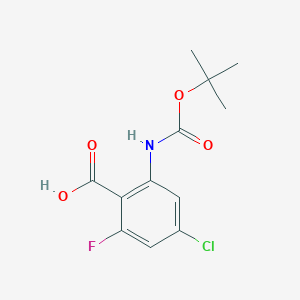
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride is a chemical compound with the molecular formula C14H21N. It is known for its role as a precursor in the synthesis of tamibarotene, a retinoic acid receptor agonist used in the treatment of acute promyelocytic leukemia . This compound is characterized by its unique structural features, including a tetramethyl-substituted naphthalene ring.
Vorbereitungsmethoden
The synthesis of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride typically involves the following steps :
Starting Material: The process begins with 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ylamine.
Reaction Conditions: The compound is synthesized by heating the starting material with glycerol and sodium hydroxide at 150°C for 2 hours. The reaction mixture is then cooled and poured into water, followed by filtration and recrystallization from methanol/water to yield the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include naphthalene derivatives, amine derivatives, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of tamibarotene.
Biology: The compound is studied for its potential biological activities, including its role as a retinoic acid receptor agonist.
Medicine: It is a key intermediate in the synthesis of tamibarotene, which is used in the treatment of acute promyelocytic leukemia.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride involves its conversion to tamibarotene, which acts as a retinoic acid receptor agonist . Tamibarotene binds to retinoic acid receptors, modulating gene expression and promoting differentiation and apoptosis in leukemic cells. This mechanism is crucial for its therapeutic effects in treating acute promyelocytic leukemia.
Vergleich Mit ähnlichen Verbindungen
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride can be compared with other similar compounds :
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: This compound shares a similar structure but differs in its specific functional groups and reactivity.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound is an efficient photoinitiator and has different applications in photochemistry.
1-Substituted 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols: These derivatives are used in various organic synthesis applications and have unique properties compared to the parent compound.
Eigenschaften
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13;/h5-6,9H,7-8,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLKZRRBDNENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2523091.png)


![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2523097.png)


![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2523105.png)



![7-(2-CHLOROPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2523111.png)
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)
